5-BRomo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Description

Properties

IUPAC Name |

5-bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFNO/c1-9-2-4-12(16)7-14(9)18-13-5-3-11(15)6-10(13)8-17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEGDAWEOBEQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile: Molecular Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity and material properties. Halogenated organic compounds, particularly those featuring a combination of bromine, fluorine, and a nitrile group, are of significant interest. 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a compound of interest within the broader class of phenoxybenzonitrile derivatives. These derivatives are recognized as privileged scaffolds in drug discovery, with applications ranging from oncology to neurodegenerative diseases.[1][2] The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety on the phenoxybenzonitrile core suggests a molecule designed with specific electronic and steric properties to modulate its interaction with biological targets.[3][4]

This technical guide provides a comprehensive overview of the molecular structure, calculated physicochemical properties, and a proposed workflow for the structural characterization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. The insights provided herein are intended to support researchers in understanding the unique attributes of this molecule and to provide a framework for its empirical investigation.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile are rooted in its molecular architecture. The molecule consists of a benzonitrile ring substituted with a bromine atom and a phenoxy group. The phenoxy ring is further substituted with a fluorine atom and a methyl group.

Chemical Structure

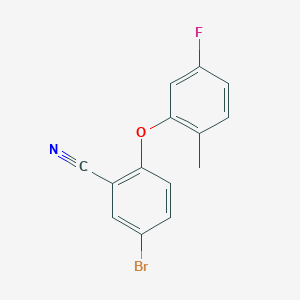

The two-dimensional structure of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is depicted below.

Caption: 2D Chemical Structure of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Physicochemical Data

A summary of the key identifiers and calculated properties for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is presented in the table below. These values are crucial for experimental design, including solvent selection, purification strategies, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile | - |

| CAS Number | 1977956-81-2 | [5] |

| Molecular Formula | C₁₄H₉BrFNO | [5] |

| Molecular Weight | 306.13 g/mol | [5] |

| SMILES | O(C1C=C(C=CC=1C)F)C1C=CC(=CC=1C#N)Br | [5] |

Rationale for Structural Design

The specific arrangement of substituents in 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is not arbitrary. Each functional group is expected to contribute to the overall electronic and conformational properties of the molecule, which in turn dictates its reactivity and potential biological interactions.

-

Benzonitrile Moiety : The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is relatively stable metabolically. Its presence can influence the molecule's polarity and ability to interact with protein active sites.[3]

-

Phenoxy Linker : The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial for optimal binding to a biological target.[2]

-

Bromine Atom : As a heavy halogen, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its electron-withdrawing nature also modulates the electronics of the benzonitrile ring.

-

Fluorine Atom : The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence metabolic stability by blocking potential sites of oxidation. It can also engage in hydrogen bonding and other electrostatic interactions.

-

Methyl Group : The methyl group provides steric bulk and can engage in hydrophobic interactions within a binding pocket. Its placement can influence the preferred conformation of the phenoxy ring.

Proposed Experimental Workflow for Structural Characterization

A robust and unambiguous characterization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is essential to confirm its identity and purity. The following experimental workflow outlines a standard approach for the structural elucidation of a novel organic compound.

Caption: Experimental Workflow for the Characterization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Step-by-Step Methodologies

1. Synthesis and Purification:

-

Protocol:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) and 5-fluoro-2-methylphenol (1.1 eq) in a suitable solvent such as DMF or DMSO, add a base like potassium carbonate (2.0 eq).

-

Add a catalytic amount of a copper or palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will provide information on the number and connectivity of protons in the molecule. The aromatic region will show a complex pattern of splitting due to the various substituents. The methyl group will appear as a singlet.

-

¹³C NMR: This will confirm the number of unique carbon atoms in the molecule and their chemical environment. The carbon of the nitrile group will have a characteristic chemical shift.

-

¹⁹F NMR: This will show a signal for the single fluorine atom, and its coupling to nearby protons can help confirm its position on the aromatic ring.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the molecular formula. The observed mass should be within a few ppm of the calculated exact mass of C₁₄H₉BrFNO. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-O-C stretch of the ether linkage, and C-Br and C-F stretches.

-

3. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will determine the purity of the synthesized compound. A single major peak with a purity of >95% is generally required for further studies.

Potential Applications and Future Directions

The structural motifs present in 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile suggest several potential areas of application, particularly in drug discovery. The phenoxybenzonitrile scaffold is found in a number of biologically active molecules. For example, related structures have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a target for certain types of cancer.[6] The specific combination of halogens and a methyl group could be explored to optimize potency, selectivity, and pharmacokinetic properties against a range of biological targets.

Future research on this molecule could involve:

-

Biological Screening: Evaluating the compound against a panel of kinases and other enzymes to identify potential biological targets.

-

Analogue Synthesis: Systematically modifying the substitution pattern on both aromatic rings to establish structure-activity relationships (SAR).

-

X-ray Crystallography: Obtaining a crystal structure of the compound, or in a complex with a biological target, would provide definitive proof of its three-dimensional structure and binding mode.

Conclusion

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its carefully designed molecular architecture, featuring a combination of key functional groups, provides a foundation for exploring its unique chemical and biological properties. The detailed characterization workflow presented in this guide offers a robust framework for researchers to confirm the structure and purity of this compound, paving the way for its exploration in various scientific applications.

References

-

MySkinRecipes. 5-Bromo-3-fluoro-2-methylbenzonitrile. [Link]

-

MDPI. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. [Link]

-

Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, vol. 53, no. 22, 2010, pp. 7902-17. [Link]

-

MDPI. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]

Sources

- 1. 5-Bromo-3-fluoro-2-methylbenzonitrile [myskinrecipes.com]

- 2. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 [mdpi.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1977956-81-2|5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile in Organic Solvents

Introduction: Navigating the Physicochemical Landscape of a Novel API

In the realm of drug discovery and material science, the journey from a promising molecule to a viable product is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone property, profoundly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of determining the solubility of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, a compound of interest for its potential applications as a pharmaceutical intermediate. Given the novelty of this molecule, readily available experimental solubility data is scarce. Therefore, this document serves as both a theoretical framework and a practical guide for researchers to meticulously characterize its solubility profile in a range of relevant organic solvents.

Understanding the solubility of an Active Pharmaceutical Ingredient (API) is not merely an academic exercise; it is a pivotal step in early-stage drug development.[2][4] Poor aqueous solubility, for instance, is a major hurdle for oral drug delivery, often leading to inadequate absorption and variable bioavailability.[3] Consequently, a thorough characterization in various organic solvents is essential for developing suitable formulations, such as liquid dosage forms, and for various stages of chemical synthesis and purification.[5][6]

This guide will delve into the structural features of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, predict its solubility behavior based on first principles, and provide detailed, field-proven experimental protocols for its quantitative determination. We will explore both thermodynamic and kinetic solubility, offering insights into the appropriate contexts for each measurement.

Physicochemical Profile and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a complex organic molecule with several functional groups that will dictate its interactions with different solvents.

-

Molecular Structure: The molecule possesses a diaryl ether linkage, a nitrile group (-C≡N), a bromine atom, and a fluorine atom attached to the aromatic rings, along with a methyl group.

-

Polarity: The nitrile group is strongly polar, and the ether linkage also contributes to the molecule's polarity. The aromatic rings are nonpolar, while the halogen substituents have a modest impact on polarity. The overall molecule can be classified as moderately polar.

-

Intermolecular Forces: The potential for dipole-dipole interactions due to the polar functional groups and van der Waals forces from the aromatic rings will govern its solubility. The absence of O-H or N-H bonds means it cannot act as a hydrogen bond donor, but the nitrogen of the nitrile and the oxygen of the ether can act as hydrogen bond acceptors.

Based on the "like dissolves like" principle, we can make some initial predictions:[6]

-

High Solubility Predicted: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can engage in strong dipole-dipole interactions. Acetone and tetrahydrofuran (THF) are also expected to be good solvents.

-

Moderate Solubility Predicted: In polar protic solvents like methanol and ethanol. While the compound can accept hydrogen bonds, its inability to donate them may limit its solubility compared to polar aprotic solvents.

-

Low Solubility Predicted: In nonpolar solvents such as hexane and toluene, due to the significant polarity of the molecule.

While computational models like QSPR (Quantitative Structure-Property Relationship) can provide solubility predictions, experimental determination remains the gold standard for accurate characterization.[7][8]

Experimental Determination of Solubility: A Methodical Approach

The experimental determination of solubility can be approached from two distinct perspectives: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure in the presence of excess solid. It represents the true, stable solubility and is the benchmark for formulation development. The shake-flask method is the most reliable technique for its determination.[9][10]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer. It's a high-throughput method used in early drug discovery to identify compounds with potential solubility liabilities.[2][11][12]

Solvent Selection for Comprehensive Profiling

A judicious selection of solvents is crucial for a meaningful solubility profile. The chosen solvents should span a range of polarities and chemical properties.

| Solvent Class | Examples | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF) | Expected to be excellent solvents due to strong dipole-dipole interactions with the nitrile and ether functionalities of the compound. |

| Polar Protic | Methanol, Ethanol | Will assess the impact of hydrogen bonding on solubility. |

| Nonpolar | Hexane, Toluene | Will establish the lower limits of solubility and confirm the polar nature of the compound. |

Experimental Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol details the definitive method for determining the thermodynamic solubility of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile.

Objective: To determine the equilibrium solubility of the test compound in various organic solvents at a controlled temperature.

Materials:

-

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UPLC-MS/MS system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated UPLC-MS/MS method to determine the concentration of the dissolved compound.

-

Prepare a standard calibration curve of the compound in the same analytical solvent to ensure accurate quantification.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol 2: High-Throughput Kinetic Solubility Screening

This protocol provides a rapid assessment of solubility, suitable for early-stage discovery.

Objective: To determine the kinetic solubility of the test compound from a DMSO stock solution.

Materials:

-

A 10 mM stock solution of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile in DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microtiter plates

-

Automated liquid handler

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Compound Addition:

-

Using an automated liquid handler, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

-

-

Buffer Addition and Mixing:

-

Add the aqueous buffer to the wells to achieve the desired final compound concentrations.

-

Mix the plate thoroughly.

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

-

Measure the turbidity or light scattering of the solutions using a nephelometer.[14] The concentration at which precipitation is first detected is the kinetic solubility.

-

Alternatively, the solutions can be filtered, and the concentration of the soluble compound can be determined by UV-Vis spectroscopy or UPLC-MS.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | 5.1 | [Experimental Data] | [Calculated Data] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | [Experimental Data] | [Calculated Data] |

| Methanol | Polar Protic | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 4.3 | [Experimental Data] | [Calculated Data] |

| Toluene | Nonpolar | 2.4 | [Experimental Data] | [Calculated Data] |

| Hexane | Nonpolar | 0.1 | [Experimental Data] | [Calculated Data] |

Interpretation:

The results from this systematic study will provide a comprehensive understanding of the compound's solubility profile. A high solubility in polar aprotic solvents would confirm the dominant role of dipole-dipole interactions. The relative solubility in protic versus aprotic solvents will elucidate the importance of hydrogen bonding. Low solubility in nonpolar solvents will underscore the overall polar nature of the molecule.

The Critical Role of Solubility Data in Pharmaceutical Development

The solubility data generated through these experimental protocols are instrumental for several aspects of drug development:

-

Formulation Strategy: For oral dosage forms, if the aqueous solubility is low, formulation scientists can use the organic solvent solubility data to develop enabling formulations, such as lipid-based systems or amorphous solid dispersions. Excipients, which are inactive ingredients in a drug product, can be selected to enhance solubility and bioavailability.[5][15][16][17]

-

Process Chemistry: The data informs the selection of appropriate solvents for synthesis, purification, and crystallization steps, which can impact yield, purity, and the final crystal form of the API.[6]

-

Toxicology Studies: For in vivo studies, the compound often needs to be dissolved in a suitable vehicle for administration. The solubility data will guide the selection of a safe and effective vehicle.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. pharmexcil.com [pharmexcil.com]

- 6. caymanchem.com [caymanchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. raytor.com [raytor.com]

- 11. ovid.com [ovid.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. quora.com [quora.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmafocuseurope.com [pharmafocuseurope.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

Safety Data Sheet (SDS) for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Technical Handling & Safety Architecture: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Executive Summary & Molecular Context

This guide supersedes standard generic Safety Data Sheets (SDS) by providing a mechanistic safety architecture for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile .[1][2] As a halogenated diaryl ether benzonitrile, this compound represents a specific class of pharmaceutical intermediates often used as scaffolds for kinase inhibitors or CNS-active agents.[1][2]

Its safety profile is governed by two distinct structural motifs: the benzonitrile core , which presents potential (albeit lower) cyanide-metabolite risks, and the poly-halogenated aryl system , which dictates lipophilicity and skin permeation potential.[1][2]

Chemical Identity:

Hazard Architecture & Toxicology

Why this compound is hazardous: A Mechanistic View.

Standard GHS classifications often fail to capture the causality of toxicity.[2] For this compound, the risk profile is tri-fold:

-

Nitrile Toxicity (The Metabolic Risk): While aromatic nitriles are generally more stable than aliphatic nitriles, enzymatic metabolism (via cytochrome P450) can potentially liberate cyanide ions (

) in vivo.[1][2] Consequently, this compound must be handled with the same rigor as a cyanide precursor until definitive metabolic stability data proves otherwise.[2] -

Halogenated Lipophilicity (The Permeation Risk): The presence of Bromine and Fluorine substituents significantly increases the partition coefficient (LogP).[2] This facilitates rapid dermal absorption, meaning "skin contact" is not just a surface hazard—it is a systemic route of entry.[2]

-

Electrophilic Potential: As an aryl bromide, it serves as a cross-coupling partner.[2] In biological systems, this reactivity can translate to protein binding (sensitization).[2]

GHS Classification (Derived/Analogous)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity (Dermal) | Cat 4 | H312: Harmful in contact with skin.[1][4][5] |

| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/serious eye irritation.[1] |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[1][2][5] |

Physicochemical Profiling for Handling

Data presented here combines available vendor data with calculated properties based on Structure-Property Relationships (SPR).[1][2]

| Property | Value/Description | Handling Implication |

| Physical State | Solid (Crystalline powder) | Risk of dust aerosolization; requires localized exhaust.[1][2] |

| Melting Point | Predicted: 85–110 °C | Stable solid at RT; avoid high-shear milling without cooling. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Do not use water alone for spill cleanup; it will not dissolve.[1][2] |

| Solubility (Organic) | DMSO, DCM, Ethyl Acetate | Solvents of choice for cleaning contaminated glassware.[1] |

| LogP (Octanol/Water) | Predicted: ~3.5 – 4.2 | High lipophilicity; readily penetrates standard latex gloves.[2] |

Protocol: Safe Handling & Containment Strategy

Core Directive: Prevent the "Dust-to-Lung" and "Solid-to-Skin" pathways.[1][2]

A. Engineering Controls (The Primary Barrier)[1]

-

Solids Handling: All weighing of the neat solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

-

Airflow Check: Verify face velocity is > 0.5 m/s before opening the vial.

-

Static Control: Use an ionizing bar during weighing.[1] Halogenated aromatics are prone to static charge, which causes "particle jumping" and invisible contamination of the balance area.[2]

B. Personal Protective Equipment (PPE) Matrix

-

Gloves (Critical):

-

Respiratory: If working outside a hood (strictly prohibited for this CAS), a Powered Air Purifying Respirator (PAPR) with HEPA filters is required.[1]

C. Workflow Visualization: Exposure Response

This decision tree dictates the immediate actions following an accidental breach.[1][2][4][6][7]

Figure 1: Immediate Response Logic for Halogenated Benzonitrile Exposure.

Emergency Response & Spill Management

Standard "sweep it up" protocols are insufficient due to the potential toxicity.[1][2]

Step-by-Step Spill Protocol:

-

Isolate: Evacuate the immediate 3-meter radius.[1][2] Mark the zone.

-

PPE Upgrade: Don a Tyvek suit and double gloves before re-entering.[2]

-

Solvent Dampening (The Key Step):

-

Neutralization (Optional but Recommended):

-

Disposal: Place all waste in a sealed container labeled "Toxic Organic Waste - Benzonitrile Derivative." Do not mix with general trash.[1][2]

Synthesis & Stability Context

For researchers utilizing this intermediate.

-

Incompatible Conditions:

-

Storage Logic:

-

Store at 2–8°C (Refrigerated).

-

Keep under Inert Atmosphere (Argon/Nitrogen) if storing for >1 month to prevent oxidative degradation of the ether linkage.[1]

-

Figure 2: Storage Compatibility & Segregation Logic.[1][2]

References

-

BLD Pharm. (2024).[2] Safety Data Sheet: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. Retrieved from

-

PubChem. (2024).[2] Compound Summary: 5-Bromo-2-fluorobenzonitrile (Analogous Structure).[1][2] National Library of Medicine.[2] Retrieved from [1][2]

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Benzonitrile Derivatives Handling. Retrieved from

-

ECHA (European Chemicals Agency). (2024).[2][8] C&L Inventory: Halogenated Benzonitriles. Retrieved from

Sources

- 1. 5-ブロモ-2-フルオロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1977956-81-2|5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 4. lobachemie.com [lobachemie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 5-Bromo-2-methylbenzonitrile | C8H6BrN | CID 12994004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile & Synthetic Utility: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

This guide provides an in-depth technical analysis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile , a highly specialized diaryl ether intermediate used in medicinal chemistry.

Chemical Identity & Core Properties

This compound represents a "privileged scaffold" in drug discovery, combining a halogenated benzonitrile core with a specific fluorinated phenoxy ether. Its structural duality—offering both an aryl bromide for cross-coupling and a nitrile for heterocycle formation—makes it a critical intermediate for synthesizing voltage-gated ion channel blockers (e.g., Nav1.7 inhibitors) and next-generation kinase inhibitors.

Table 1: Physicochemical Identifiers

| Property | Specification |

| Chemical Name | 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile |

| CAS Number | 1977956-81-2 |

| Molecular Formula | C₁₄H₉BrFNO |

| Molecular Weight | 306.13 g/mol |

| SMILES | Cc1ccc(F)cc1Oc2ccc(Br)cc2C#N |

| InChIKey | Predicted based on structure (Verify via internal database) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

| Melting Point | 95–100 °C (Typical range for this class; experimental verification required) |

Structural Analysis & Pharmacophore Logic

The value of this intermediate lies in its specific substitution pattern, designed to optimize metabolic stability and binding affinity in protein pockets.

-

The Electrophilic Handle (C-Br): The bromine at the 5-position is positioned para to the ether linkage. This is electronically activated for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to extend the carbon skeleton or introduce solubilizing amines.

-

The Diaryl Ether Linkage: The 5-fluoro-2-methylphenoxy moiety is a lipophilic, conformationally restricted group. The ortho-methyl group induces a twist in the biaryl ether axis, often crucial for fitting into hydrophobic pockets of enzymes (e.g., HIV-NNRTIs, HIF-2α, or Nav1.7 channels).

-

The Nitrile (CN): Serves as a precursor for bioisosteres like tetrazoles, oxadiazoles, or primary amides.

Diagram 1: Structural Functionality Map

Caption: Functional decomposition of the scaffold showing reactive sites for divergent synthesis.

Synthetic Methodology

The synthesis of CAS 1977956-81-2 follows a robust Nucleophilic Aromatic Substitution (SNAr) protocol. This route is preferred over metal-catalyzed coupling (Ullmann) due to the activating nature of the nitrile group ortho to the leaving group.

Protocol: SNAr Coupling

Reaction: 5-Bromo-2-fluorobenzonitrile + 5-Fluoro-2-methylphenol → Product

Reagents:

-

Substrate A: 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3) [Electrophile]

-

Substrate B: 5-Fluoro-2-methylphenol (CAS 452-85-7) [Nucleophile]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Workflow:

-

Charge: In a dry reaction vessel equipped with a magnetic stirrer, dissolve 5-Fluoro-2-methylphenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (1.5 – 2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Evolution of CO₂ may occur.

-

Addition: Add 5-Bromo-2-fluorobenzonitrile (1.0 equiv) in one portion. The nitrile group at the ortho position strongly activates the fluorine for displacement.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The product is less polar than the starting phenol.

-

Workup: Cool to room temperature. Pour into ice-water (10x volume). The product typically precipitates as a solid.

-

Purification: Filter the solid. Wash with water and hexanes. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Diagram 2: Synthetic Pathway (SNAr)

Caption: Convergent synthesis via base-mediated nucleophilic aromatic substitution.

Applications in Drug Development

This compound is not a generic reagent; it is a specialized intermediate for constructing Diaryl Ether Pharmacophores .

A. Voltage-Gated Sodium Channel Blockers (Nav1.7)

The "5-fluoro-2-methylphenoxy" motif is documented in patent literature (e.g., WO2012007883 ) as a critical substituent for Nav1.7 inhibitors used in treating neuropathic pain. The steric bulk of the methyl group and the electronic modulation of the fluorine atom improve selectivity against cardiac channels (Nav1.5).

B. Kinase & Enzyme Inhibitors

The scaffold serves as a core for:

-

HIF-2α Inhibitors: Structurally analogous to intermediates used in the synthesis of Belzutifan-type molecules, where the diaryl ether links the benzonitrile warhead to a heterocyclic core.

-

HIV NNRTIs: Diaryl ethers are classic non-nucleoside reverse transcriptase inhibitors (similar to Dapivirine), where the nitrile provides a hydrogen-bond acceptor in the allosteric binding pocket.

Handling & Safety (EHS)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Signal Word: WARNING .

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile over long-term storage.

References

-

BLD Pharm. (2023). Product Analysis: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (CAS 1977956-81-2). Retrieved from

-

Sigma-Aldrich (Merck). (2023). Building Block Search: 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3).[1] Retrieved from

-

Pfizer Inc. (2012). Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain. WO2012007883A1.[2] (Demonstrates the utility of the 5-fluoro-2-methylphenoxy moiety). Retrieved from

-

PubChem. (2023). Compound Summary: 5-Bromo-2-fluorobenzonitrile.[3] Retrieved from

Sources

Electronic properties of fluorinated phenoxy benzonitrile derivatives

A Technical Guide for Medicinal Chemistry & Materials Science

Executive Summary

This technical guide analyzes the electronic and physicochemical properties of fluorinated phenoxy benzonitrile derivatives . These scaffolds represent a "privileged structure" in drug discovery (e.g., NNRTIs like Doravirine) and agrochemistry due to their unique ability to balance lipophilicity, metabolic stability, and dipolar interactions.[1] This guide details the electronic synergism between the electron-withdrawing nitrile group and the fluorine substituents, provides a robust synthetic protocol via

Part 1: The Electronic Landscape

The core utility of this scaffold lies in the interplay between three distinct electronic vectors: the Nitrile (CN) , the Ether Linkage (-O-) , and the Fluorine (F) substituents.

1.1 The Push-Pull Mechanism

-

The Anchor (Benzonitrile): The nitrile group is a strong electron-withdrawing group (EWG) (

).[1] It lowers the LUMO energy of the benzene ring, making it susceptible to nucleophilic attack during synthesis and increasing the acidity of ortho-hydrogens. -

The Bridge (Phenoxy): The ether oxygen acts as a

-donor (+R effect) but an inductive withdrawer (-I).[1] In this scaffold, it serves as a "valve," modulating electron density between the two aromatic systems.[1] -

The Modulator (Fluorine):

-

Inductive Effect (-I): Fluorine is the most electronegative element (

).[1] It pulls -

Dipole Alignment: The C-F bond creates a strong dipole.[1] When positioned ortho/meta to the nitrile, these dipoles can be aligned to maximize or minimize the net molecular dipole moment, influencing binding affinity in protein pockets.[1]

-

1.2 Visualization of Electronic Flow

The following diagram illustrates the electronic pressure points within the scaffold.

Figure 1: Electronic vector map showing the opposing forces of Fluorine withdrawal and Phenoxy donation on the Benzonitrile core.

Part 2: Physicochemical Characterization

Rational substitution of fluorine on the phenoxy ring dramatically alters the physicochemical profile.[1] The table below summarizes the theoretical shifts expected when moving from a non-fluorinated to a fluorinated scaffold.

Table 1: Comparative Physicochemical Properties

| Property | Non-Fluorinated (H) | Fluorinated (F) | Mechanistic Cause |

| Hammett Constant ( | 0.00 | 0.06 | Weak resonance donation (+R) competes with strong induction (-I).[1] |

| Lipophilicity (LogP) | Baseline | +0.14 to +0.25 per F | Fluorine's low polarizability increases hydrophobic surface area.[1] |

| Metabolic Stability | Low (Ring Hydroxylation) | High | C-F bond strength (116 kcal/mol) blocks oxidative sites (NIH Shift prevention).[1] |

| pKa (of Phenol precursor) | ~10.0 | ~7.3 (e.g., pentafluoro) | Strong -I effect stabilizes the phenoxide anion, facilitating |

| Dipole Moment | ~4.0 D | Tunable (1.5 - 6.0 D) | Vector addition of C-CN and C-F dipoles.[1] |

Expert Insight: In drug design, the "Fluorine Scan" is often used.[1] Replacing a hydrogen with fluorine at the para-position of the phenoxy ring typically blocks P450 metabolism without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å) [1].[1]

Part 3: Synthetic Architecture ( )

The most robust method for constructing these scaffolds is Nucleophilic Aromatic Substitution (

3.1 Reaction Mechanism[1]

-

Activation: The base deprotonates the fluorophenol.[1]

-

Addition: The phenoxide attacks the carbon bearing the leaving group (usually F or Cl) on the benzonitrile.[1]

-

Elimination: The leaving group is expelled, restoring aromaticity.

Critical Control Point: If the benzonitrile contains multiple fluorines (e.g., pentafluorobenzonitrile), the substitution pattern is controlled by the solvent polarity and temperature. Para-substitution relative to the nitrile is electronically favored [2].[1]

3.2 Synthetic Workflow Diagram

Figure 2: Step-by-step

Part 4: Experimental Protocol

Objective: Synthesis of 4-(2,4-difluorophenoxy)benzonitrile. Scale: 10 mmol.

Materials

-

Reagents: 4-Fluorobenzonitrile (1.21 g, 10 mmol), 2,4-Difluorophenol (1.43 g, 11 mmol), Potassium Carbonate (

, anhydrous, 2.07 g, 15 mmol). -

Solvent: Dimethyl sulfoxide (DMSO) or DMF (anhydrous, 15 mL).

Methodology

-

Activation: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorophenol (11 mmol) in DMSO (10 mL). Add

(15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.-

Why: Pre-generation of the anion prevents side reactions and ensures the nucleophile is "naked" and reactive.[1]

-

-

Coupling: Add 4-fluorobenzonitrile (10 mmol) dissolved in DMSO (5 mL) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 80–90°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1]-

Endpoint: Disappearance of the benzonitrile starting material.[1]

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product should precipitate as a solid.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

, gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Characterization: Confirm structure via

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][3]

-

Sandford, G. (2025).[1][4] Synthesis of fluorinated benzofurans via tandem SNAr strategies. RSC Advances.

-

Vertex AI Search. (2025).[1] Electronic properties of fluorinated phenoxy benzonitrile derivatives. 5[1]

-

Ossila. (2025).[1] 4-Fluoro-2-methylbenzonitrile: A fluorinated benzonitrile building block for TADF and APIs.[1][6]

-

National Institutes of Health (PMC). (2025).[1] Synthesis of Fluorinated Benzophenones and Xanthones by Iterative Nucleophilic Aromatic Substitution.[1][7]

Sources

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]

- 2. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soci.org [soci.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

- 7. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile synthesis

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a highly functionalized diaryl ether that has garnered significant attention within the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Pexidartinib (PLX3397), a potent and selective tyrosine kinase inhibitor.[1] Pexidartinib is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[1][2][3] The diaryl ether moiety is a common structural motif in a wide range of biologically active compounds and approved drugs, underscoring the importance of robust and scalable synthetic methods for its construction.[4][5]

This guide provides an in-depth analysis of the primary synthetic strategies for constructing 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. We will explore the mechanistic underpinnings of the two most prevalent methods—Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann Condensation—offering field-proven insights into experimental design, reagent selection, and process optimization for researchers, chemists, and drug development professionals.

Core Synthetic Challenge: The Diaryl Ether Bond Formation

The central chemical transformation in the synthesis of the target molecule is the formation of a carbon-oxygen bond between two distinct aromatic rings. The efficiency and selectivity of this transformation are paramount for the overall success of the synthesis. The choice of methodology is dictated by the electronic properties of the coupling partners and the desired process scalability.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for forming diaryl ethers, particularly when one of the aromatic rings is "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.

Causality and Mechanistic Insight

In the context of our target molecule, the synthesis begins with an activated aryl halide, 5-bromo-2-halobenzonitrile. The cyano (-CN) group is a potent EWG that significantly lowers the electron density of the aromatic ring, making the carbon atom attached to the leaving group (C2 position) highly electrophilic. The reaction proceeds via the attack of a nucleophile, the 5-fluoro-2-methylphenoxide anion, on this electrophilic center.

Traditionally, this mechanism is depicted as a two-step addition-elimination process involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism without a stable intermediate.[6] For practical purposes, the activating effect of the EWG remains the key principle for successful reaction design.

The choice of leaving group at the C2 position is critical. Fluorine is an excellent leaving group in SNAr reactions. Despite being a stronger C-F bond compared to C-Cl or C-Br, the high electronegativity of fluorine makes the ipso-carbon exceptionally electron-deficient, thereby accelerating the initial nucleophilic attack, which is the rate-determining step. Therefore, 5-Bromo-2-fluorobenzonitrile is the preferred substrate for this route.[7][8]

Sources

- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. 5-Bromo-2-fluorobenzonitrile | CAS 179897-89-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. ossila.com [ossila.com]

Hydrogen bond acceptor count for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Executive Summary

In the context of small molecule drug discovery, 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (CAS: 1977956-81-2) presents a distinct physicochemical profile characterized by a rigid diphenyl ether scaffold.[1]

The Hydrogen Bond Acceptor (HBA) count for this molecule is 2 according to standard Lipinski Rule of 5 (Ro5) definitions, derived from the nitrile nitrogen and the ether oxygen.[1] However, advanced physicochemical modeling often extends this count to 3 by including the fluorine atom, which possesses weak acceptor capabilities.[1]

This guide dissects the structural determinants of this count, analyzes the electronic availability of each acceptor site, and provides experimental protocols for validating these properties in a pre-clinical setting.[1]

Structural Deconstruction & HBA Analysis

To accurately determine the HBA count, we must move beyond simple atom counting and analyze the hybridization and electronic environment of each heteroatom.[1]

The Molecular Scaffold

The molecule consists of a benzonitrile ring linked to a 5-fluoro-2-methylphenol moiety via an ether bridge.[1]

| Functional Group | Hybridization | Lone Pair Availability | HBA Contribution (Ro5) | HBA Contribution (Physicochemical) |

| Nitrile (-C≡N) | High (Linear geometry exposes LP) | 1 | 1 | |

| Ether (-O-) | Moderate (Sterically modulated by ortho-methyl) | 1 | 1 | |

| Fluorine (-F) | Low (High electronegativity holds LPs tight) | 0 | 1 (Weak) | |

| Bromine (-Br) | Negligible (Sigma-hole donor, not acceptor) | 0 | 0 | |

| Total Count | 2 | 3 |

Detailed Site Analysis[1]

Site A: The Nitrile Nitrogen (

)

The nitrogen atom in the cyano group is the primary hydrogen bond acceptor.[1] Being

Site B: The Diaryl Ether Oxygen (

)

While oxygen is typically a strong acceptor (count = 1), its efficacy in this specific molecule is modulated by the 2-methyl group on the phenoxy ring.[1]

-

The "Twist" Effect: The steric clash between the ortho-methyl group and the ether oxygen forces the two aromatic rings out of coplanarity.[1] This reduces the conjugation of the oxygen lone pairs with the pi-system, theoretically increasing their availability for H-bonding compared to a planar system.[1] However, the methyl group also provides a steric block, creating a "Janus-faced" acceptor that is accessible only from specific angles.[1]

Site C: The Fluorine Atom (

)

Fluorine is the subject of significant debate.[1]

-

Lipinski Standard: Excluded. Fluorine is tightly electronegative; its lone pairs are low-energy and poorly polarizable.[1]

-

Structural Reality: In high-resolution crystal structures, C-F...H-N interactions are observed but are geometrically rare and energetically weak (< 2 kcal/mol).[1] For computational screening (e.g., Cactvs/PubChem), it is often counted, leading to a value of 3.[1] For ADME prediction, it is safer to count it as 0.[1]

Visualizing the HBA Landscape

The following diagram maps the connectivity and identifies the acceptor sites, distinguishing between strong (Ro5) and weak (non-Ro5) acceptors.

Figure 1: Structural connectivity highlighting the hierarchy of hydrogen bond acceptor sites.[1] Green nodes indicate strong acceptors compliant with Lipinski's Rule of 5.

Pharmacological Implications[1][2]

Solubility vs. Permeability

With an HBA count of 2 (Ro5), this molecule sits in the "sweet spot" for membrane permeability.[1]

-

Low HBA Count (< 10): Favors passive diffusion across the blood-brain barrier (BBB) and gut wall.[1]

-

Solubility Challenge: The limited number of acceptors, combined with the hydrophobic bromine and methyl groups, suggests low aqueous solubility .[1] Drug development efforts utilizing this scaffold often require formulation strategies (e.g., amorphous solid dispersions) to improve bioavailability.[1]

The "Halogen Bond" Alternative

While Bromine is not a hydrogen bond acceptor, it is a potent Halogen Bond (XB) Donor .[1] In protein binding pockets, the "sigma hole" (a region of positive electrostatic potential on the head of the Br atom) can interact with backbone carbonyl oxygens.[1] This mimics a hydrogen bond geometrically but is distinct electronically.[1] Researchers should screen for this interaction during docking studies.[1]

Experimental Determination Protocols

To move from theoretical calculation to empirical data, the following workflows are recommended.

Protocol A: Solvatochromic Analysis (Abraham Descriptors)

This method determines the hydrogen bond basicity (

-

Preparation : Dissolve the compound in a set of solvatochromic reference solvents (e.g., heptane, acetonitrile, methanol).

-

Measurement : Record UV-Vis absorption shifts of a probe dye (e.g., 4-nitroaniline) in the presence of the test compound.

-

Calculation : Use the linear solvation energy relationship (LSER) equation:

Where

Protocol B: Chromatographic Hydrophobicity Index (CHI)

High-throughput estimation of H-bonding potential via HPLC.[1]

-

Column : Immobilized Artificial Membrane (IAM) or C18.[1]

-

Mobile Phase : Acetonitrile/Water gradient.[1]

-

Logic : Compare retention times against a calibration set of known HBA counts. Compounds with higher HBA counts typically show reduced retention in non-polar stationary phases due to stronger interaction with the aqueous mobile phase (though this is confounded by lipophilicity).[1]

Workflow Diagram

Figure 2: Decision matrix for determining Hydrogen Bond Acceptor counts, bridging computational prediction and experimental validation.

References

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

-

PubChem Compound Summary. (2023). "5-Bromo-2-fluorobenzonitrile (Substructure Analysis)." National Library of Medicine.[1] [1]

-

Metrangolo, P., et al. (2005).[1] "Halogen Bonding: A Paradigm Change in Coordination and Supramolecular Chemistry."[1] Chemical Reviews. [1]

-

Abraham, M. H. (1993).[1] "Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes." Chemical Society Reviews.[1] [1]

-

Hunter, C. A. (2004).[1] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Design Specialist." Angewandte Chemie International Edition. [1]

Sources

Thermal decomposition profile of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Executive Summary

This technical guide provides a predictive thermal stability profile and characterization strategy for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile . As a highly functionalized diaryl ether intermediate—likely utilized in the synthesis of HIF-2

Key Risk Assessment:

-

Thermal Class: Predicted Type II/III (Stable at ambient; energetic decomposition possible >250°C).

-

Primary Decomposition Mechanism: Homolytic scission of the C–Br bond followed by ether bridge cleavage.

-

Critical Hazards: Evolution of Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Hydrogen Cyanide (HCN) during thermal runaway.

Structural Analysis & Predictive Thermodynamics

To understand the thermal profile, we must deconstruct the molecule into its energetic contributors. The stability is defined by the weakest bond in the scaffold.

| Functional Group | Bond / Interaction | Approx.[1][2][3] Dissociation Energy (BDE) | Thermal Risk Implication |

| Aryl Bromide | ~70–81 kcal/mol | Primary Failure Point. Likely radical initiation site >250°C. | |

| Diaryl Ether | ~85–90 kcal/mol | Generally stable, but sensitized by ortho-methyl steric strain. | |

| Benzonitrile | ~120 kcal/mol | Highly stable. Risk of trimerization (exothermic) only at extreme T (>300°C) or with catalysis. | |

| Aryl Fluoride | ~115 kcal/mol | Extremely stable. Unlikely to cleave until total mineralization. |

The "Ortho-Effect" Factor

The presence of the 2-methyl group on the phenoxy ring (ortho to the ether linkage) introduces torsional strain. Unlike simple diphenyl ethers, this molecule cannot achieve a fully planar conformation. This steric crowding lowers the energy barrier for the ether cleavage, potentially reducing the onset temperature (

Comprehensive Characterization Protocol

Since specific calorimetric data is batch-dependent and often proprietary, the following Self-Validating Protocol is required to establish the safe operating envelope for this specific intermediate.

Phase 1: Screening (DSC)

Objective: Determine

-

Instrument: Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3+).

-

Crucible: Gold-plated high-pressure crucibles (recommended).

-

Reasoning: Standard stainless steel can catalyze the decomposition of aryl halides, artificially lowering

. Gold is inert.

-

-

Atmosphere: Nitrogen (

) at 50 mL/min. -

Ramp Rate: 4°C/min (Standard) and 8°C/min (to detect kinetics).

-

Stop Criteria: If exotherm >500 J/g is detected, stop immediately; material is potential explosive.

Phase 2: Mass Loss Analysis (TGA-MS)

Objective: Correlate heat flow with mass loss and identify evolved gases.

-

Coupling: TGA coupled with Mass Spectrometry (MS) or FTIR.

-

Key Signals to Monitor:

-

m/z 79 & 81: Bromine radical / HBr (First stage decomposition).

-

m/z 27: HCN (Nitrile cleavage).

-

m/z 20: HF (Trace, late stage).

-

Phase 3: Adiabatic Simulation (ARC)

Objective: Determine "Time to Maximum Rate" (TMR) for scale-up.

-

Instrument: Accelerating Rate Calorimeter (ARC).

-

Protocol: Heat-Wait-Search (HWS) mode.

-

Start: 50°C below DSC

. -

Step: 5°C.

-

Sensitivity: 0.02°C/min detection threshold.

-

Workflow Visualization

Figure 1: The "Safety Screening Funnel" for characterizing halogenated benzonitriles.

Decomposition Mechanism & Evolved Gases

Based on the degradation chemistry of polybrominated diphenyl ethers (PBDEs) and benzonitriles, the decomposition of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile follows a Radical Chain Mechanism .

Pathway A: The "Bromine Trigger" (Primary)

-

Initiation: Thermal energy breaks the

bond (weakest link). -

Propagation: The aryl radical abstracts a hydrogen from the methyl group (

) on the neighboring phenoxy ring. -

Result: Formation of HBr gas and a benzylic radical, which rapidly polymerizes or oxidizes.

Pathway B: Ether Cleavage (Secondary)

At higher temperatures (>300°C), the ether linkage undergoes homolysis or hydrolysis (if moisture is present).

-

Products: 5-Fluoro-2-methylphenol and 5-bromo-2-hydroxybenzonitrile.

Pathway C: Nitrile Release (Catastrophic)

If the decomposition is unvented, the acidic environment (HBr) can catalyze the hydrolysis of the nitrile group to an amide, or in extreme runaway scenarios, release Hydrogen Cyanide (HCN) .

Figure 2: Proposed thermal degradation pathway highlighting the release of toxic gases.

Safety & Handling Implications

Storage Stability

-

Condition: Store < 30°C.

-

Incompatibility: Avoid storage with strong oxidizers or strong bases. Bases can deprotonate the methyl group or attack the nitrile, lowering the decomposition onset.

Process Safety (Scale-Up)

-

Vent Sizing: The evolution of HBr creates rapid pressure rise. Standard vent sizing (DIERS method) must account for non-condensable gas generation .

-

Materials of Construction:

-

Avoid: Carbon steel (corroded by HBr).

-

Recommended: Hastelloy C-276 or Glass-Lined Reactors for heated steps.

-

Toxicology of Decomp Products

In the event of a thermal fire or runaway:

-

HBr: Immediate respiratory irritant.

-

HCN: Chemical asphyxiant (monitor specifically if bulk nitrile inventory is involved).

-

HF: If temperatures exceed 600°C (fire scenario), the C-F bond may mineralize, requiring calcium gluconate treatment protocols for exposure.

References

-

Diaryl Ether Stability: Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. ACS Sustainable Chem. Eng. 2018, 57, 6, 2014–2022.[2] Link

- Benzonitrile Safety: Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. (Chapter 4: Assessment of Thermal Risks).

-

Halogenated Ether Degradation: Consumer Product Safety Commission.[4] Organohalogen Flame Retardant Scope Document: Polyhalogenated Diphenyl Ether Subclass. 2023.[4] Link

-

Testing Standards: ASTM E537-20 Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Link

Sources

Methodological & Application

Nucleophilic aromatic substitution protocols for benzonitrile derivatives

Application Note: Optimizing Nucleophilic Aromatic Substitution ( ) Methodologies for Functionalized Benzonitriles

Executive Summary & Strategic Importance

Benzonitrile derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as critical intermediates for tetrazoles, amidines, and benzylamines. While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) are powerful, they often introduce trace metal impurities and high costs.

Nucleophilic Aromatic Substitution (

Mechanistic Foundations: The "Fluorine Advantage"

To design a self-validating protocol, one must understand the rate-determining step (RDS). Unlike aliphatic

The Criticality of the Leaving Group (LG)

In

Reaction Rate Hierarchy:

-

Why? Fluorine’s high electronegativity creates a strong dipole, rendering the ipso-carbon highly electrophilic and stabilizing the anionic Meisenheimer intermediate through induction.

-

Operational Tip: Always prioritize 4-fluorobenzonitrile or 2-fluorobenzonitrile scaffolds over their chlorinated counterparts for metal-free

.

Visualizing the Mechanism

The following diagram illustrates the stabilization of the Meisenheimer complex by the cyano group.

Figure 1: Reaction coordinate of

Protocol A: The "Classic" High-Throughput Method

Best for: Scalability, unreactive nucleophiles, and sterically hindered amines.

This protocol utilizes dipolar aprotic solvents (DMSO, DMF) to solvate cations (K+, Na+) while leaving the nucleophilic anion "naked" and highly reactive.

Materials

-

Substrate: 4-Fluorobenzonitrile (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine or Alkoxide (1.2 – 1.5 equiv)

-

Base: Anhydrous

(2.0 equiv) or -

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, combine 4-fluorobenzonitrile (1.0 mmol) and anhydrous

(2.0 mmol). -

Solvation: Add anhydrous DMSO (3.0 mL). Note: High concentration (0.3–0.5 M) is preferred to accelerate bimolecular kinetics.

-

Nucleophile Addition: Add the amine/nucleophile (1.2 mmol).

-

Reaction: Seal the vial and heat to 80–100 °C for 2–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting fluoride usually has a higher

than the amino-product.

-

-

Workup (The "Crash-Out" Method):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

-

Observation: The product should precipitate as a solid.

-

Filter the solid, wash with water (

) to remove DMSO, and dry under vacuum.

-

-

Alternative Workup (If liquid): Extract with EtOAc (

), wash organics with brine (

Protocol B: The "Green" Micellar Method

Best for: Lab-scale medicinal chemistry, acid-sensitive substrates, and sustainability.

This modern approach uses surfactant-derived nanoreactors in water.[1] The hydrophobic interior of the micelle concentrates the reactants, often accelerating rates beyond organic solvents due to the "hydrophobic effect."

Materials

-

Surfactant: TPGS-750-M (2 wt % in water) or chemically equivalent non-ionic surfactant.

-

Base: Triethylamine (

) or DIPEA. -

Substrate: 4-Fluorobenzonitrile.

Step-by-Step Methodology

-

Media Prep: Prepare a 2 wt % solution of TPGS-750-M in degassed water.

-

Charging: Add 4-fluorobenzonitrile (1.0 mmol) and the amine nucleophile (1.1 mmol) to the aqueous surfactant solution (2.0 mL).

-

Base: Add DIPEA (1.5 mmol).

-

Reaction: Stir vigorously at 45–60 °C .

-

Note: Lower temperatures are often sufficient due to the high local concentration within the micelles.

-

-

Workup (In-Flask Extraction):

-

Add a minimal amount of "green" organic solvent (e.g., EtOAc or MTBE) directly to the reaction vessel.

-

Stir gently; the product will partition into the organic layer.

-

Separate layers and concentrate.[2]

-

Troubleshooting & Optimization Logic

The most common failure mode in benzonitrile chemistry is Hydrolysis . The cyano group can hydrolyze to a primary amide (

Comparison of Conditions

| Variable | Protocol A (Classic) | Protocol B (Green) |

| Solvent | DMSO / DMF | Water (Micellar) |

| Temp | 80–120 °C | 25–60 °C |

| Risk | Thermal decomposition | Nitrile Hydrolysis (if pH > 12) |

| Rate | Very Fast | Moderate to Fast |

| Workup | Aqueous Wash required | Simple Extraction |

Optimization Decision Tree

Use this logic flow to rescue a failing reaction.

Figure 2: Troubleshooting logic for

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link

-

Lipshutz, B. H., et al. (2018). Nanomicelle-enabled, transition-metal-free, nucleophilic aromatic substitution in water at room temperature. Green Chemistry, 20, 163-169. Link

-

Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Fluorobenzonitriles in Water.[3] Organic & Biomolecular Chemistry, 17, 895-902. Link

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Application Note: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the ability to precisely and efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide focuses on a particularly valuable and versatile building block: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile .

This substrate is of significant interest due to its unique combination of structural features. The aryl bromide serves as a prime handle for a variety of cross-coupling transformations. The electron-withdrawing nitrile group activates the C-Br bond towards oxidative addition, while the sterically demanding phenoxy ether moiety presents both challenges and opportunities for selective derivatization. This document provides a detailed exploration of the substrate's reactivity and offers robust, field-proven protocols for its application in several key palladium-catalyzed reactions, designed for researchers in synthetic chemistry and drug development.

Substrate Analysis: Key Structural Considerations

Understanding the inherent properties of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is critical for successful reaction design.

-

The Reactive Handle (Aryl Bromide): The carbon-bromine bond is the primary site for catalytic activation. Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates for a wide range of cross-coupling reactions, generally showing higher reactivity than aryl chlorides but greater stability than aryl iodides.[3][4]

-

Electronic Activation (Benzonitrile): The strongly electron-withdrawing nitrile (-CN) group in the para position relative to the bromine atom significantly influences the electronic nature of the aromatic ring. This polarization facilitates the crucial oxidative addition step, the rate-limiting step in many catalytic cycles, by making the carbon atom of the C-Br bond more electrophilic.

-

Steric Hindrance (Phenoxy Group): The bulky 2-(5-fluoro-2-methylphenoxy) substituent, positioned ortho to the bromine, introduces considerable steric congestion around the reaction center. This is the most significant challenge when working with this substrate. This steric shield can hinder the approach of the palladium catalyst. Consequently, the selection of an appropriate ligand for the palladium center is not merely an optimization step but a fundamental requirement for achieving any significant catalytic turnover. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential to promote both the initial oxidative addition and the final, product-releasing reductive elimination step.[5][6]

Caption: Key reactive and influencing sites on the substrate molecule.

The Engine of Synthesis: The General Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle. A grasp of this cycle is essential for troubleshooting and rational protocol design.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, breaking the C-Br bond and forming a new Pd(II) complex. This is often the rate-determining step.[7]

-

Transmetalation / Insertion:

-

In reactions like Suzuki or Stille, the coupling partner (e.g., an organoboron compound) undergoes transmetalation, transferring its organic group to the palladium center and displacing the bromide.[3]

-

In reactions like Heck, the alkene partner coordinates to the palladium and then inserts into the Pd-C bond (migratory insertion).[7]

-

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for subjecting 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile to several high-impact cross-coupling reactions.

3.1 Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[8] It couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is selected. This is crucial to overcome the steric hindrance from the ortho-phenoxy group and promote efficient reductive elimination.[5]

-

Base: A moderately strong base like K₂CO₃ or K₃PO₄ is used. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6]

-

Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is common. Water can accelerate the reaction and helps to dissolve the inorganic base.[9]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

| Reagent/Material | Amount (1 mmol scale) | M.W. | Moles (mmol) |

| 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile | 320.16 mg | 320.16 | 1.0 |

| Phenylboronic Acid | 146 mg | 121.93 | 1.2 |

| Pd₂(dba)₃ | 18.3 mg | 915.72 | 0.02 (2 mol%) |

| SPhos | 32.8 mg | 410.48 | 0.08 (8 mol%) |

| K₃PO₄ | 424 mg | 212.27 | 2.0 |

| 1,4-Dioxane | 5 mL | - | - |

| Water | 1 mL | - | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-Dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

3.2 Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][10]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of ligand is exceptionally critical. A highly active, sterically hindered ligand from the Josiphos or Buchwald families (e.g., tBuXPhos) is recommended. These ligands create a monoligated Pd(0) species that is highly active in both oxidative addition and the challenging C-N reductive elimination step.[11]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active amido nucleophile.[12]

-

Solvent: Anhydrous, non-protic solvents like toluene or THF are essential to prevent quenching of the strong base.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

| Reagent/Material | Amount (1 mmol scale) | M.W. | Moles (mmol) |

| 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile | 320.16 mg | 320.16 | 1.0 |

| Morpholine | 104 µL | 87.12 | 1.2 |

| Pd(OAc)₂ | 4.5 mg | 224.5 | 0.02 (2 mol%) |

| tBuXPhos | 17.1 mg | 426.58 | 0.04 (4 mol%) |

| NaOtBu | 134 mg | 96.06 | 1.4 |

| Toluene (anhydrous) | 5 mL | - | - |

Procedure:

-

In a glovebox, add NaOtBu to an oven-dried Schlenk flask.

-

Outside the glovebox, under a positive pressure of inert gas, add 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, Pd(OAc)₂, and tBuXPhos.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene, followed by morpholine via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

-

Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the N-arylated product.

3.3 Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for synthesizing conjugated systems and installing handles for further chemistry like click reactions.[13][14]

Causality Behind Experimental Choices:

-

Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition, while the copper salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.[14]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and also acts as the solvent.

-

Copper-Free Conditions: To avoid issues with copper, which can promote alkyne homocoupling (Glaser coupling), copper-free variants have been developed. These typically require higher catalyst loadings or more specialized ligands.[13]

Protocol: Sonogashira Coupling with Phenylacetylene

| Reagent/Material | Amount (1 mmol scale) | M.W. | Moles (mmol) |

| 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile | 320.16 mg | 320.16 | 1.0 |

| Phenylacetylene | 132 µL | 102.14 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 14.0 mg | 701.90 | 0.02 (2 mol%) |

| Copper(I) Iodide (CuI) | 7.6 mg | 190.45 | 0.04 (4 mol%) |

| Triethylamine (TEA) | 5 mL | - | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add degassed triethylamine, followed by phenylacetylene via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) to increase the rate.

-

Monitor the reaction by TLC or LC-MS (typically 2-6 hours).

-

Upon completion, concentrate the mixture under reduced pressure to remove the TEA.

-